(2R)-2-Pyridin-3-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Pyridin-3-ylpropan-1-ol: is an organic compound that belongs to the class of alcohols It features a pyridine ring attached to a propanol chain, with the hydroxyl group positioned on the second carbon atom in the ®-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Pyridin-3-ylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with pyridine-3-carboxaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2R)-enantiomer. This can be achieved using chiral catalysts or by employing chiral chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes followed by chiral resolution using high-performance liquid chromatography (HPLC) or other efficient separation techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-Pyridin-3-ylpropan-1-ol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: Pyridine-3-carboxylic acid or pyridine-3-ketone.
Reduction: (2R)-2-Pyridin-3-ylpropane.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2R)-2-Pyridin-3-ylpropan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme-substrate interactions and inhibition mechanisms.
Medicine:
Pharmaceutical Development: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Pyridin-3-ylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
(2S)-2-Pyridin-3-ylpropan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
Pyridine-3-methanol: A structurally similar compound with a hydroxyl group attached directly to the pyridine ring.
2-Pyridin-3-ylpropan-2-ol: A positional isomer with the hydroxyl group on the second carbon of the propanol chain.
Uniqueness: (2R)-2-Pyridin-3-ylpropan-1-ol is unique due to its specific ®-configuration, which can result in distinct interactions with biological targets compared to its (S)-enantiomer or other positional isomers. This enantiomeric purity is crucial for its application in pharmaceutical development, where the ®-enantiomer may exhibit different pharmacological effects.
Properties
IUPAC Name |
(2R)-2-pyridin-3-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-3-2-4-9-5-8/h2-5,7,10H,6H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGLUJFAHOUNKV-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.